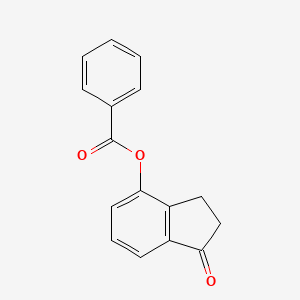

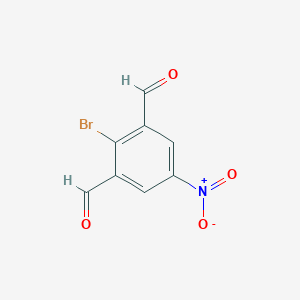

![molecular formula C23H19N3O3 B2480359 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 955302-34-8](/img/structure/B2480359.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide often involves multi-step reactions, including condensation, cyclization, and functional group transformations. Similar compounds, such as benzothiazoles and benzimidazoles, are synthesized using a variety of methods, including direct condensation of o-phenylenediamines with carboxylic acids or their derivatives, and employing green chemistry principles for atom economy and environmental friendliness (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heteroatoms (N, O) in cyclic environments, which significantly impacts their electronic, optical, and biological properties. The benzodioxole and benzimidazole rings contribute to the compound's ability to interact with biological targets through hydrogen bonding and π-π interactions, influencing its pharmacological activity.

Chemical Reactions and Properties

Compounds containing benzimidazole and benzodioxole moieties exhibit a wide range of chemical reactivities, such as electrophilic substitution reactions at the benzene ring and nucleophilic addition reactions at the imidazole moiety. Their chemical properties are leveraged in the synthesis of various biologically active molecules, including drugs with anticancer, antiviral, and antibacterial activities (Keri, Patil, Patil, & Budagumpi, 2015).

Applications De Recherche Scientifique

Structural Analysis and Molecular Interactions

The compound N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, a structurally related compound, has been analyzed for its conformation and molecular interactions. The study describes the orientation of planar fragments within the molecule and highlights the strong network of intermolecular hydrogen bonds, which could inform the design of molecules with specific binding properties (Soares-Sobrinho et al., 2008).

Antioxidant and Anti-inflammatory Potential

Benzimidazole derivatives, including compounds with similar structural motifs to the target molecule, have been synthesized and evaluated for their antioxidant properties. These compounds showed significant inhibition efficiency, which could be relevant in developing new antioxidant agents for therapeutic or industrial applications (Basta et al., 2017).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of benzothiazole and benzimidazole derivatives, including compounds with structural similarities to the target molecule, have demonstrated potential antimicrobial and antitumor activities. These findings suggest the possibility of developing new therapeutic agents based on these chemical frameworks (Yurttaş et al., 2015).

Synthesis and Drug Design

Research has focused on the synthesis of novel compounds incorporating benzothiazole and benzimidazole rings for potential pharmacological applications. Such studies contribute to the understanding of how these compounds can be designed and synthesized for specific therapeutic targets, providing a foundation for future research on compounds like N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide (Hamdouchi et al., 1999).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-benzylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23(24-17-10-11-20-21(13-17)29-15-28-20)14-26-19-9-5-4-8-18(19)25-22(26)12-16-6-2-1-3-7-16/h1-11,13H,12,14-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCJYCDLWLPGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4N=C3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![N-(4-fluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2480289.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)